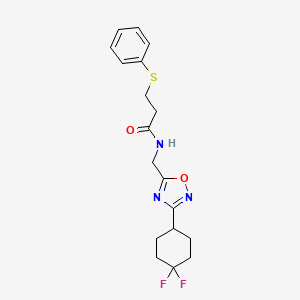

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide

Description

Properties

IUPAC Name |

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F2N3O2S/c19-18(20)9-6-13(7-10-18)17-22-16(25-23-17)12-21-15(24)8-11-26-14-4-2-1-3-5-14/h1-5,13H,6-12H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBNCFXQJOQWAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=NOC(=N2)CNC(=O)CCSC3=CC=CC=C3)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide is a synthetic compound that belongs to a class of chemicals known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A 1,2,4-oxadiazole ring : This five-membered heterocyclic structure is known for its bioisosteric properties and contributes significantly to the compound's biological activity.

- A difluorocyclohexyl group : Enhances lipophilicity and may influence the compound's interaction with biological targets.

- A phenylthio group : This moiety is often associated with increased biological activity due to its ability to engage in π-π stacking interactions with biomolecules.

The molecular formula for this compound is with a molecular weight of approximately 423.44 g/mol .

Antimicrobial Properties

Research indicates that compounds containing oxadiazole moieties exhibit various antimicrobial activities. For instance, derivatives of oxadiazole have shown effectiveness against Mycobacterium tuberculosis (Mtb), with some compounds achieving low minimum inhibitory concentrations (MIC) . The incorporation of the difluorocyclohexyl group in this compound may enhance its potency against resistant strains of bacteria.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 3a | 0.25 | Active against monoresistant Mtb |

| 4a | 0.045 | Highest anti-tubercular activity observed |

Anticancer Activity

The oxadiazole derivatives are also recognized for their anticancer properties. A study highlighted that modifications to the oxadiazole ring can lead to significant cytotoxicity against various cancer cell lines. For instance, one derivative exhibited an IC50 value of approximately 92.4 µM across a panel of 11 cancer cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 2.76 |

| CaCo-2 (colon cancer) | 9.27 |

| RXF 486 (renal cancer) | 1.143 |

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. The oxadiazole structure has been linked to the inhibition of inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation .

The exact mechanism of action for this compound remains under investigation. However, it is believed that the compound interacts with specific enzymes or receptors involved in disease processes. The oxadiazole ring and the difluorocyclohexyl group are likely critical in modulating these interactions.

Case Studies and Research Findings

- Antitubercular Activity : Villemagne et al. (2020) synthesized new oxadiazole compounds as EthR inhibitors, demonstrating enhanced solubility and metabolic stability .

- Cytotoxicity Evaluation : In vitro studies have shown that certain derivatives exhibit selective cytotoxicity against tumor cells while sparing non-cancerous cells .

- Neuroprotective Effects : Some derivatives have been explored for their potential neuroprotective effects in models of ischemic stroke by modulating inflammatory responses .

Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

- Target Compound : 1,2,4-oxadiazole with difluorocyclohexyl and phenylthio-propanamide groups.

- Analogs (7c–7f): 1,3,4-oxadiazole cores with aminothiazole-methyl and substituted phenyl-propanamide groups .

- Compound : 1,2,4-oxadiazole linked to a cephalosporin-derived bicyclic system .

- Compound : 1,2,4-oxadiazole with difluorocyclohexyl and methylthiophene-carboxamide .

Key Differences :

- Oxadiazole Isomerism : The 1,2,4-oxadiazole in the target compound vs. 1,3,4-oxadiazole in analogs. Isomerism affects electronic distribution and metabolic stability.

- Substituents: Difluorocyclohexyl (target) vs. aminothiazole () or methylthiophene (). Fluorination increases lipophilicity (logP) and may enhance blood-brain barrier penetration compared to non-fluorinated analogs.

Molecular Weight and Melting Points

Observations :

Spectral Data Comparison

- IR Spectroscopy :

- ¹H/¹³C NMR: Difluorocyclohexyl in the target compound would show complex splitting patterns (¹⁹F coupling), distinct from the aminothiazole protons in analogs (δ 6.8–7.2 ppm for aromatic H) .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide?

- Methodology :

- Use a multi-step approach, starting with the synthesis of the 1,2,4-oxadiazole core via cyclization of amidoximes with difluorocyclohexyl-substituted carboxylic acid derivatives.

- Optimize reaction conditions (e.g., solvent, temperature, catalyst) for the alkylation step involving 3-(phenylthio)propanamide. For example, highlights the use of triethylamine as a base and chloroacetyl chloride in reflux conditions for analogous acetamide synthesis .

- Apply Design of Experiments (DoE) to identify critical parameters affecting yield, such as molar ratios, reaction time, and purification techniques (e.g., recrystallization vs. column chromatography) .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the integration of the difluorocyclohexyl group and phenylthio moiety.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- HPLC-PDA : Assess purity (>95%) and monitor stability under varying pH/temperature conditions .

Advanced Research Questions

Q. How can computational modeling aid in predicting the pharmacological targets of this compound?

- Methodology :

- Perform docking studies using software like AutoDock Vina to simulate interactions with receptors such as cannabinoid receptors (CB1/CB2), given structural similarities to AZD1940, a CB1 antagonist ( ) .

- Apply quantum chemical calculations (e.g., DFT) to evaluate electron distribution in the oxadiazole ring and sulfur atoms, which may influence binding affinity .

Q. What strategies resolve contradictions in biological activity data across different in vitro/in vivo models?

- Methodology :

- Compare results from neuropathic pain models (e.g., spinal nerve ligation vs. peripheral nerve injury) to identify model-specific efficacy, as seen in ’s analysis of CB1 antagonists .

- Validate findings using receptor knockout models or selective antagonists (e.g., SR141716A for CB1) to confirm target specificity.

- Cross-reference pharmacokinetic data (e.g., bioavailability, blood-brain barrier penetration) to explain discrepancies between in vitro potency and in vivo efficacy.

Q. How can AI-driven platforms enhance reaction optimization for derivatives of this compound?

- Methodology :

- Integrate COMSOL Multiphysics with machine learning algorithms to simulate reaction kinetics and optimize parameters like temperature gradients or solvent polarity .

- Use ICReDD’s reaction path search methods () to predict feasible synthetic routes for novel analogs, reducing trial-and-error experimentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.